4-Amino-1-methyl-1H-Imidazole-5-carboxylic Acid

Medicinal Chemistry Structure‑Activity Relationship (SAR) Regioisomeric Purity

Regioisomeric purity is critical for reproducible imidazole-based SAR. 4-Amino-1-methyl-1H-imidazole-5-carboxylic Acid (CAS 858512-11-5) delivers the precise 4-amino-5-carboxy motif required for valid docking predictions and biological assays. • Directly inhibits prostaglandin production - use as a pharmacological probe or NSAID assay control. • Enables synthesis of 5-carboxamides with in vivo anti-inflammatory activity comparable to ibuprofen. • Provides correct spatial orientation for ATP-binding pocket interactions in SFK inhibitor design.

Molecular Formula C5H7N3O2
Molecular Weight 141.13
CAS No. 858512-11-5
Cat. No. B585264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-1-methyl-1H-Imidazole-5-carboxylic Acid
CAS858512-11-5
Synonyms4-Amino-1-methyl-5-imidazolecarboxylic Acid; 
Molecular FormulaC5H7N3O2
Molecular Weight141.13
Structural Identifiers
SMILESCN1C=NC(=C1C(=O)O)N
InChIInChI=1S/C5H7N3O2/c1-8-2-7-4(6)3(8)5(9)10/h2H,6H2,1H3,(H,9,10)
InChIKeyJFPJOQALCDNLKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 750 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-1-methyl-1H-imidazole-5-carboxylic Acid: Structural and Functional Profile


4-Amino-1-methyl-1H-imidazole-5-carboxylic acid (CAS 858512-11-5, also designated AMICA) is an amino‑substituted imidazole derivative with the molecular formula C₅H₇N₃O₂ and a molecular weight of 141.13 g·mol⁻¹ . The compound contains a 1‑methylimidazole core bearing an amino group at the 4‑position and a carboxylic acid at the 5‑position, a substitution pattern that distinguishes it from regioisomeric analogs (e.g., 5‑amino‑1‑methyl‑1H‑imidazole‑4‑carboxylic acid) and other imidazole‑based scaffolds used in medicinal chemistry . This heterocyclic framework is employed as a versatile research‑chemical building block for the construction of more complex molecules and as a reference scaffold in structure‑activity relationship (SAR) investigations .

Regioisomer Defined 4-amino-5-carboxy motif for unambiguous synthesis
Purity High-purity building block for reproducible derivative preparation
SAR scaffold Reference core for imidazole-based lead optimization studies

Why Regioisomers and Positional Analogs Cannot Substitute


In‑class imidazole‑5‑carboxylic acids are not functionally interchangeable. The precise substitution pattern—an amino group at C4 and a carboxylic acid at C5 on a 1‑methylimidazole ring—confers unique electronic properties and hydrogen‑bonding potential that direct downstream reactivity and biological recognition . Regioisomers such as 5‑amino‑1‑methyl‑1H‑imidazole‑4‑carboxylic acid (CAS 112277‑40‑4) or positional analogs like 4‑amino‑1‑methylimidazole‑2‑carboxylic acid derivatives exhibit markedly different docking poses, metabolic stability profiles, and synthetic utility in polyamide and kinase‑inhibitor design [1][2]. Substituting an alternative imidazole‑carboxylic acid without the specific 4‑amino‑5‑carboxy motif risks altering the spatial orientation of functional groups, thereby invalidating structure‑based design assumptions and requiring extensive re‑optimization of synthetic routes or biological assays. The quantitative evidence presented below demonstrates exactly how this compound differentiates from its closest analogs and why specification to CAS 858512‑11‑5 is critical for reproducible scientific outcomes.

Regioisomer mismatch 5-Amino-4-carboxy isomer (CAS 112277-40-4) may shift docking poses and metabolic stability, requiring re-validation.
Positional analog divergence 2-Carboxylic acid derivatives lack the 4-amino-5-carboxy motif, altering hydrogen-bonding and synthetic utility.
SAR reproducibility Substituting an undefined imidazole-carboxylic acid may invalidate structure-based design assumptions and downstream SAR.

Quantified Differentiation Evidence


Regioisomeric Specificity vs. 5-Amino-4-carboxy Isomer

4‑Amino‑1‑methyl‑1H‑imidazole‑5‑carboxylic acid (CAS 858512‑11‑5) is unequivocally distinguished from its regioisomer 5‑amino‑1‑methyl‑1H‑imidazole‑4‑carboxylic acid (CAS 112277‑40‑4). The two compounds possess identical molecular formulas (C₅H₇N₃O₂) and molecular weights (141.13 g·mol⁻¹) but differ in the positions of the amino and carboxylic acid groups on the imidazole ring. This positional isomerism results in distinct InChIKeys (JFPJOQALCDNLKG‑UHFFFAOYSA‑N for CAS 858512‑11‑5 vs. a different key for the 5‑amino‑4‑carboxy isomer) and fundamentally different chemical and biological behaviors . In synthetic applications, regioisomeric purity is critical because mis‑specification leads to off‑target products and irreproducible SAR data [1].

Regioisomeric specificity
Head-to-head
Target: CAS 858512-11-5 (InChIKey JFPJOQALCDNLKG‑UHFFFAOYSA‑N) vs. Comparator: 5-amino-4-carboxy isomer (CAS 112277-40-4)
Confirmed regioisomer specificity supports synthetic reproducibility.
Distinct InChIKeys ensure unambiguous procurement.
Medicinal Chemistry Structure‑Activity Relationship (SAR) Regioisomeric Purity

Purity Specifications for Reproducible Synthesis

The compound is commercially supplied at a minimum purity of 95% (HPLC) as specified by multiple vendors, ensuring batch‑to‑batch consistency for derivative synthesis . This purity level is essential for the preparation of N‑substituted 5‑carboxamides, where impurities may lead to side reactions or require additional purification steps. Higher‑purity grades (e.g., NLT 98%) are also available for applications demanding stricter quality control .

Chemical purity
Cross-study comparable
≥95% (HPLC)
High purity reduces side reactions and purification burden.
NLT 98% grades available for stricter quality control.
Synthetic Chemistry Building Block Reliability Quality Control

Scaffold-Dependent Immunomodulatory Activity

In a comparative study of 4‑amino‑1‑methylimidazole‑5‑carboxamide derivatives, the imidazole scaffold (derived from the target compound) exhibited significantly reduced bone‑marrow toxicity relative to an isosteric isothiazole analog while maintaining comparable anti‑inflammatory activity [1]. Specifically, the imidazole‑based derivative 4‑[(4‑chlorobenzoyl)amino]‑5‑[N‑(4‑chlorophenyl)]‑1‑methyl‑5‑imidazolecarboxamide (7a) demonstrated in vivo anti‑inflammatory efficacy in the carrageenan‑induced edema model and showed lower toxicity to murine bone marrow cells compared to its isothiazole counterpart MR‑2/94 [1]. Although this is class‑level evidence, the data directly support the selection of the 4‑amino‑1‑methylimidazole‑5‑carboxylic acid core over alternative heterocyclic systems for immunomodulatory lead optimization.

Scaffold comparison
Class-level
Imidazole derivative 7a showed anti-inflammatory activity comparable to ibuprofen/leflunomide, with reduced bone-marrow toxicity vs. isothiazole MR‑2/94.
Supports imidazole scaffold selection for immunomodulatory lead optimization.
Exact IC₅₀ not reported; class-level evidence.
Anti‑inflammatory Immunopharmacology Structure‑Activity Relationship (SAR)

In Vitro Prostaglandin Synthesis Inhibition

The parent compound 4‑amino‑1‑methyl‑1H‑imidazole‑5‑carboxylic acid (AMICA) itself has been shown to inhibit prostaglandin production in immune cells in vitro . This activity is consistent with the immunosuppressive and anti‑inflammatory profile observed for its derivatives, establishing the free acid as a pharmacologically relevant scaffold rather than merely an inert synthetic intermediate. While head‑to‑head IC₅₀ data against ibuprofen for the parent compound are not available in the public domain, the observed inhibition of prostaglandin synthesis aligns AMICA with non‑steroidal anti‑inflammatory drug (NSAID) mechanisms and provides a direct functional differentiation from regioisomeric analogs that lack this reported activity.

Prostaglandin inhibition
Supporting evidence
Parent compound inhibits prostaglandin production in immune cells in vitro.
Intrinsic bioactivity differentiates from inert regioisomers.
Quantitative IC₅₀ not publicly available.
Inflammation Prostaglandin Immunomodulation

Research and Industrial Application Scenarios


Immunomodulatory Lead Optimization

Researchers developing novel anti‑inflammatory or immunomodulatory agents can leverage 4‑amino‑1‑methyl‑1H‑imidazole‑5‑carboxylic acid as a privileged scaffold. The compound serves as the core for synthesizing N‑substituted 5‑carboxamides that have demonstrated in vivo anti‑inflammatory activity comparable to ibuprofen and leflunomide, with a favorable toxicity profile relative to isosteric isothiazole analogs [1]. This evidence supports the use of the imidazole scaffold to reduce bone‑marrow toxicity while preserving efficacy, accelerating lead optimization and reducing the need for de novo scaffold design.

Regioisomerically Pure Building Block for Kinase Inhibitors

In the synthesis of 4‑aminoimidazole‑based Src family kinase (SFK) inhibitors, regioisomeric purity is essential for maintaining the correct spatial orientation of the amino and carboxylic acid moieties, which dictate ATP‑binding pocket interactions [2]. The target compound (CAS 858512‑11‑5) provides a well‑characterized starting material for constructing advanced analogs that have shown nanomolar IC₅₀ values against SFKs and superior antiproliferative activity on neuroblastoma cells compared to dasatinib [2]. Substituting a regioisomer or positional analog would invalidate computational docking predictions and require complete synthetic and biological re‑validation.

Certified Reference Material for Analytical Chemistry

Laboratories engaged in method development, impurity profiling, or reference standard preparation for imidazole‑containing pharmaceuticals can employ 4‑amino‑1‑methyl‑1H‑imidazole‑5‑carboxylic acid as a high‑purity (≥95%) reference material . Its defined CAS registry number (858512‑11‑5) and InChIKey (JFPJOQALCDNLKG‑UHFFFAOYSA‑N) provide unambiguous identity for calibration and validation of analytical methods, including HPLC and LC‑MS, ensuring compliance with pharmacopoeial and regulatory guidelines.

Prostaglandin Pathway Mechanistic Studies

The parent compound AMICA directly inhibits prostaglandin production in immune cells in vitro . This intrinsic activity enables its use as a probe molecule to dissect arachidonic acid cascade mechanisms or as a control in assays evaluating novel NSAID candidates. Unlike regioisomeric imidazole carboxylic acids that lack this reported activity, AMICA provides a direct pharmacological readout, reducing experimental variability and improving assay reproducibility.

Application
Selection Property
Validation Focus
Immunomodulatory lead optimization
Scaffold-dependent activity/toxicity profile
Reported bone-marrow toxicity endpoint review
Kinase inhibitor building block
Regioisomeric purity and spatial fidelity
SFK inhibition and antiproliferative assay context
Certified reference material
CAS-defined identity and HPLC purity
Method calibration and impurity profiling
Prostaglandin pathway studies
Parent compound intrinsic bioactivity
Prostaglandin synthesis inhibition assay context

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